molecular formula C13H12ClF3N2O3 B8024954 N-Hydroxy-2-methyl-5-(4-(trifluoromethoxy)phenyl)furan-3-carboximidamide hydrochloride

N-Hydroxy-2-methyl-5-(4-(trifluoromethoxy)phenyl)furan-3-carboximidamide hydrochloride

Cat. No.: B8024954
M. Wt: 336.69 g/mol
InChI Key: WUOJBEMCHGAXDY-UHFFFAOYSA-N
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Description

N-Hydroxy-2-methyl-5-(4-(trifluoromethoxy)phenyl)furan-3-carboximidamide hydrochloride is a synthetic organic compound featuring a furan core substituted with a methyl group at position 2, a 4-(trifluoromethoxy)phenyl group at position 5, and a hydroxycarboximidamide moiety at position 3, which is protonated as a hydrochloride salt.

Properties

IUPAC Name

N'-hydroxy-2-methyl-5-[4-(trifluoromethoxy)phenyl]furan-3-carboximidamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O3.ClH/c1-7-10(12(17)18-19)6-11(20-7)8-2-4-9(5-3-8)21-13(14,15)16;/h2-6,19H,1H3,(H2,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOJBEMCHGAXDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC=C(C=C2)OC(F)(F)F)C(=NO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(O1)C2=CC=C(C=C2)OC(F)(F)F)/C(=N/O)/N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-Hydroxy-2-methyl-5-(4-(trifluoromethoxy)phenyl)furan-3-carboximidamide hydrochloride is a synthetic organic compound notable for its unique furan ring structure and the presence of trifluoromethoxy and carboxamidine functional groups. This compound has garnered interest in various fields, particularly in biological and medicinal chemistry due to its potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Furan Ring : A five-membered aromatic ring containing oxygen.
  • Trifluoromethoxy Group : A highly electronegative group that can influence the compound's reactivity and biological activity.
  • Carboxamidine Group : This functional group is known for its ability to form hydrogen bonds, which may play a role in biological interactions.

Synthesis

The synthesis of N-Hydroxy-2-methyl-5-(4-(trifluoromethoxy)phenyl)furan-3-carboximidamide typically involves several steps:

  • Formation of the Furan Ring : This is achieved through cyclization reactions involving suitable diene and electrophile precursors.
  • Introduction of the Trifluoromethoxy Group : This is commonly done via nucleophilic substitution reactions using trifluoromethoxy-containing reagents.
  • Formation of the Carboxamidine Group : This can be accomplished by reacting an amine with a carboxylic acid derivative like an ester or acid chloride.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, potentially affecting metabolic pathways.
  • Receptor Interaction : It could modulate cellular signaling by interacting with receptors, which may lead to altered gene expression or protein synthesis.
  • Cellular Processes Alteration : The compound might influence various cellular processes, including apoptosis and proliferation, particularly in cancer cells .

Research Findings

Several studies have explored the biological effects of this compound:

  • Anticancer Activity : Preliminary investigations suggest that N-Hydroxy-2-methyl-5-(4-(trifluoromethoxy)phenyl)furan-3-carboximidamide exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been reported to inhibit cell proliferation in MDA-MB-231 (a triple-negative breast cancer cell line), showing an IC50 value of 0.126 μM, indicating potent anti-proliferative properties .
  • Selectivity and Toxicity : The compound demonstrates a favorable selectivity index against cancer cells compared to non-cancerous cells, minimizing potential toxicity. In animal models, it has shown no acute toxicity at doses up to 2000 mg/kg .
  • Mechanistic Insights : Studies have indicated that treatment with this compound can induce apoptosis in cancer cells, as evidenced by increased levels of caspase activity. Additionally, it appears to affect cell cycle progression, leading to G2/M phase arrest in treated cells .

Data Summary Table

Biological ActivityCell LineIC50 Value (µM)Notes
AnticancerMDA-MB-2310.126Strong inhibitory effect on proliferation
CytotoxicityNon-cancerous cells>10Minimal toxicity observed
Apoptosis InductionVarious-Increased caspase activity noted

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness arises from its trifluoromethoxy-substituted aromatic system and hydroxycarboximidamide group. Below is a comparative analysis with structurally related molecules:

Table 1: Structural and Functional Comparison
Compound Name Key Functional Groups Molecular Weight (g/mol) Primary Applications/Synergies
Target Compound Furan, Trifluoromethoxy phenyl, N-hydroxycarboximidamide 350.7 (free base) + HCl Potential antimicrobial/biological activity (inferred)
3-Chloro-N-phenyl-phthalimide () Phthalimide, Chloro, Phenyl 257.67 Polymer synthesis (polyimide precursors)
N-Phenyl-2-furohydroxamic acid () Furan, Hydroxamic acid 203.19 Antioxidant activity (DPPH scavenging)
4-(Trifluoromethoxy)phenylhydrazine HCl () Trifluoromethoxy, Hydrazine 228.59 Intermediate in organic synthesis

Functional Group Impact

  • Trifluoromethoxy Group : Present in both the target compound and 4-(trifluoromethoxy)phenylhydrazine HCl, this group increases electronegativity and resistance to oxidative metabolism compared to methoxy or chloro analogs .
  • Hydroxycarboximidamide vs. Hydroxamic Acid : The target’s carboximidamide group differs from hydroxamic acids (e.g., ) by replacing the carbonyl oxygen with an imine nitrogen. This may reduce metal-chelating capacity (critical in antioxidant activity) but enhance stability in acidic environments .
  • Furan Core : Shared with N-phenyl-2-furohydroxamic acid, the furan ring contributes to π-π stacking interactions but lacks the electron-withdrawing substituents seen in pesticide-related furan derivatives (e.g., ) .

Pharmacological and Physicochemical Properties

Bioactivity Insights

  • Antioxidant Potential: While hydroxamic acids like N-phenyl-2-furohydroxamic acid exhibit radical-scavenging activity (e.g., IC₅₀ values against DPPH), the target’s carboximidamide group may prioritize alternative mechanisms, such as enzyme inhibition .
  • Agrochemical Relevance : Furan derivatives with trifluoromethyl or nitro groups () are used as herbicides (e.g., furyloxyfen). The target’s trifluoromethoxy group could mimic these properties but requires empirical validation .

Physicochemical Data

  • Solubility : The hydrochloride salt form improves aqueous solubility compared to neutral analogs like 3-chloro-N-phenyl-phthalimide, which is lipophilic and used in polymer matrices .
  • Stability : The trifluoromethoxy group’s electron-withdrawing nature may enhance thermal stability relative to methoxy-substituted furans .

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